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Compound of Interest

Compound Name: 2-Morpholinobenzylamine

Cat. No.: B1586422

Introduction: The Morpholine Moiety as a Privileged
Scaffold in Modern Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis,
frequently incorporated into a vast array of bioactive molecules and functional materials.[1][2]
Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical
and metabolic properties.[3] The morpholine ring can enhance aqueous solubility, improve
pharmacokinetic profiles, and serve as a versatile synthetic handle for further molecular
elaboration. This application note delves into the synthetic utility of a specific, yet
underexplored, morpholine-containing building block: 2-Morpholinobenzylamine. This
molecule uniquely combines the privileged morpholine scaffold with a reactive benzylamine
moiety, opening avenues for the construction of complex nitrogen-containing heterocycles.
While direct literature on 2-Morpholinobenzylamine is not abundant, its structural analogy to
N-substituted 2-aminobenzylamines provides a strong foundation for predicting its reactivity
and exploring its applications, particularly in the synthesis of quinazoline derivatives.[1][2]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2-
Morpholinobenzylamine is essential for its effective utilization in organic synthesis.
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Property Value

CAS Number 204078-48-8

Molecular Formula C11H16N20

Molecular Weight 192.26 g/mol

Appearance Pale yellow to off-white solid

Solubilit Soluble in methanol, ethanol, DMSO, and
olubili
y chlorinated solvents.

Spectroscopic Characterization Data (Predicted)

1H NMR (400 MHz, CDCls) & (ppm): 7.20-7.40 (m, 4H, Ar-H), 4.05 (s, 2H, Ar-CHz-N), 3.85 (t,
J = 4.8 Hz, 4H, O-(CH2)2), 2.90 (t, J = 4.8 Hz, 4H, N-(CHz2)2), 1.65 (s, 2H, NH2).

13C NMR (100 MHz, CDClIs) 8 (ppm): 148.5, 138.0, 129.0, 128.5, 127.0, 125.5, 67.0, 53.5,
46.0.

IR (KBr, cm~1): 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1600 (C=C stretch), 1115
(C-O-C stretch).

Mass Spectrometry (ESI-MS): m/z 193.13 [M+H]*.

Synthetic Protocols
Protocol 1: Synthesis of 2-Morpholinobenzylamine

The synthesis of 2-Morpholinobenzylamine can be envisioned through a nucleophilic
aromatic substitution reaction followed by reduction. This proposed route leverages readily
available starting materials.

Workflow for the Synthesis of 2-Morpholinobenzylamine
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Caption: Proposed synthetic workflow for 2-Morpholinobenzylamine.
Step-by-Step Procedure:

» Nucleophilic Aromatic Substitution: To a solution of 2-fluorobenzonitrile (1.0 equiv.) in
dimethyl sulfoxide (DMSO), add morpholine (1.2 equiv.) and potassium carbonate (2.0
equiv.).

» Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to afford crude 2-morpholinobenzonitrile.

o Purify the crude product by column chromatography on silica gel.

e Reduction: To a suspension of lithium aluminum hydride (LiAlH4) (2.0 equiv.) in anhydrous
tetrahydrofuran (THF) at 0 °C, add a solution of 2-morpholinobenzonitrile (1.0 equiv.) in THF
dropwise.

¢ Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

o Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and
water.
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« Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

o Concentrate the filtrate under reduced pressure to yield 2-Morpholinobenzylamine.

Protocol 2: Application in the Synthesis of 2-
Arylquinazolines

Drawing parallels from the established synthesis of quinazolines from o-aminobenzylamines, 2-
Morpholinobenzylamine can serve as a valuable precursor for novel quinazoline derivatives.

[2][4]

Workflow for the Synthesis of a 2-Aryl-8-morpholinomethylquinazoline

(2-Morpholinobenzylamine)

| o,
Oxidative Cyclization Iz, Oz, Toluene, 100 °C 2—Aryl—8—morpholinomethquuinazoline)

@romatic Aldehyde (e.g., BenzaldehydeD

Click to download full resolution via product page

Caption: Application of 2-Morpholinobenzylamine in quinazoline synthesis.

Step-by-Step Procedure:

» To a solution of 2-Morpholinobenzylamine (1.0 equiv.) and an aromatic aldehyde (e.g.,
benzaldehyde, 1.1 equiv.) in toluene, add a catalytic amount of iodine (12, 10 mol%).

» Heat the reaction mixture to 100 °C under an atmosphere of oxygen (balloon) and stir for 8-
12 hours.

o Monitor the reaction progress by TLC.

» Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous solution of sodium thiosulfate.

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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o Concentrate the organic layer under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-
8-morpholinomethylquinazoline.

Discussion and Mechanistic Insights

The synthetic utility of 2-Morpholinobenzylamine hinges on the differential reactivity of its two
nitrogen atoms. The morpholine nitrogen, being part of a secondary amine attached to an
aromatic ring, exhibits reduced nucleophilicity compared to the primary benzylic amine. This
difference allows for selective reactions.

In the proposed synthesis of quinazolines, the reaction likely proceeds through an initial
condensation of the primary amine of 2-Morpholinobenzylamine with the aldehyde to form a
Schiff base intermediate. Subsequent intramolecular cyclization, followed by oxidation, leads to
the aromatic quinazoline ring system. The use of a mild oxidant like iodine under an oxygen
atmosphere provides an environmentally benign approach to this transformation.

Conclusion

2-Morpholinobenzylamine, while not extensively documented, represents a promising and
versatile building block in organic synthesis. Its unique combination of a privileged morpholine
scaffold and a reactive benzylamine functionality makes it an ideal precursor for the synthesis
of complex heterocyclic systems, particularly quinazolines. The protocols outlined in this
application note, based on established and analogous chemical transformations, provide a
practical guide for researchers and scientists in drug discovery and materials science to
explore the synthetic potential of this intriguing molecule. The continued investigation into the
reactivity and applications of 2-Morpholinobenzylamine is poised to unlock new avenues for
the creation of novel and functional chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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